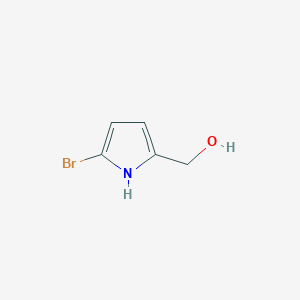
Benzyl (S)-2-(Cbz-amino)-3-(4-hydroxy-3-iodophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (S)-2-(Cbz-amino)-3-(4-hydroxy-3-iodophenyl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyl group, a carbobenzyloxy (Cbz) protected amino group, and a hydroxy-iodophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-2-(Cbz-amino)-3-(4-hydroxy-3-iodophenyl)propanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the Propanoate Backbone: The propanoate backbone is constructed through a series of reactions, including alkylation and esterification.
Introduction of the Hydroxy-Iodophenyl Moiety: The hydroxy-iodophenyl group is introduced via electrophilic substitution reactions, often using iodine and a suitable hydroxy precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium azide (NaN₃) for azide substitution, or organolithium reagents for other substitutions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azide or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl (S)-2-(Cbz-amino)-3-(4-hydroxy-3-iodophenyl)propanoate would depend on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl (S)-2-amino-3-(4-hydroxyphenyl)propanoate: Lacks the iodine atom, which may affect its reactivity and biological activity.
Benzyl (S)-2-(Cbz-amino)-3-(4-methoxy-3-iodophenyl)propanoate: Contains a methoxy group instead of a hydroxy group, which may influence its chemical properties.
Uniqueness
Benzyl (S)-2-(Cbz-amino)-3-(4-hydroxy-3-iodophenyl)propanoate is unique due to the presence of both the hydroxy and iodine functional groups, which can participate in a variety of chemical reactions and potentially enhance its biological activity.
Propriétés
Formule moléculaire |
C24H22INO5 |
|---|---|
Poids moléculaire |
531.3 g/mol |
Nom IUPAC |
benzyl 3-(4-hydroxy-3-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C24H22INO5/c25-20-13-19(11-12-22(20)27)14-21(23(28)30-15-17-7-3-1-4-8-17)26-24(29)31-16-18-9-5-2-6-10-18/h1-13,21,27H,14-16H2,(H,26,29) |
Clé InChI |
ADPQWPYMKISPDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C(CC2=CC(=C(C=C2)O)I)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B13670558.png)


![Benzyl 5-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoate](/img/structure/B13670578.png)





![6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13670609.png)



